

Application Notes and Protocols for the GC-MS Analysis of Endrin Ketone

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Compound of Interest

Compound Name: Endrin ketone

Cat. No.: B150205

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Endrin ketone is a primary degradation product of endrin, a formerly used organochlorine pesticide.[1][2][3] Due to its persistence and potential toxicity, monitoring for **endrin ketone** in various environmental and biological matrices is crucial.[4] Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely used analytical technique for the identification and quantification of **endrin ketone**. [5] This document provides detailed application notes and protocols for the GC-MS analysis of **endrin ketone**, intended for researchers, scientists, and professionals in drug development.

Chemical Properties of Endrin Ketone

Property	Value	Reference
Chemical Formula	C ₁₂ H ₈ Cl ₆ O	
Molecular Weight	380.909 g/mol	
CAS Number	53494-70-5	
Synonyms	δ-Ketoendrin, SD 2614, δ-Keto 153	

Experimental Protocols

The following protocols are synthesized from established methods for organochlorine pesticide analysis and can be adapted for the specific analysis of **endrin ketone**.

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are general guidelines for different sample types.

a) Water Samples (Liquid-Liquid Extraction)

- To a 1-liter water sample, add a surrogate standard.
- Adjust the sample to a neutral pH.
- Extract the sample three times with 60 mL of dichloromethane in a separatory funnel.
- Combine the dichloromethane extracts and dry by passing through anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) concentrator.
- The extract is now ready for GC-MS analysis.

b) Soil and Sediment Samples (Soxhlet Extraction)

- Air-dry the sample and sieve to remove large debris.
- Mix 10 g of the homogenized sample with anhydrous sodium sulfate to form a free-flowing powder.
- Add a surrogate standard.
- Extract the sample for 6-8 hours in a Soxhlet apparatus with a 1:1 mixture of hexane and acetone.
- Concentrate the extract to approximately 5 mL.
- Proceed to the cleanup step.

c) Biological Tissues and Fatty Matrices (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is suitable for complex matrices.

- Homogenize 10-15 g of the sample.
- Add a surrogate standard and 10 mL of water.
- Add 10 mL of acetonitrile and shake vigorously.
- Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for 1 minute.
- Centrifuge at 3000-4000 rpm for 5 minutes.
- Take an aliquot of the upper acetonitrile layer for cleanup.
- For cleanup, use a dispersive solid-phase extraction (dSPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
- Vortex and centrifuge.
- The supernatant is ready for GC-MS analysis.

Extract Cleanup

Cleanup is often necessary to remove interfering co-extractives.

- Florisil or Silica Gel Column Chromatography: This is a common cleanup method for organochlorine pesticides. The extract is passed through a column packed with activated Florisil or silica gel. The analytes are then eluted with solvents of increasing polarity.
- Gel Permeation Chromatography (GPC): GPC is effective for removing high molecular weight interferences such as lipids from fatty samples.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of **endrin ketone**.

Parameter	Recommended Setting
Gas Chromatograph	
Column	DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume	1 µL
Injection Mode	Splitless
Injector Temperature	250 °C
Carrier Gas	Helium at a constant flow of 1.0-1.2 mL/min
Oven Temperature Program	Initial temperature 60-100°C, hold for 1-2 min, ramp at 15-25°C/min to 280-300°C, hold for 5-10 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM) or Full Scan
Transfer Line Temperature	280 °C
Ion Source Temperature	230 °C

Quantitative Data

For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is recommended to enhance sensitivity and selectivity.

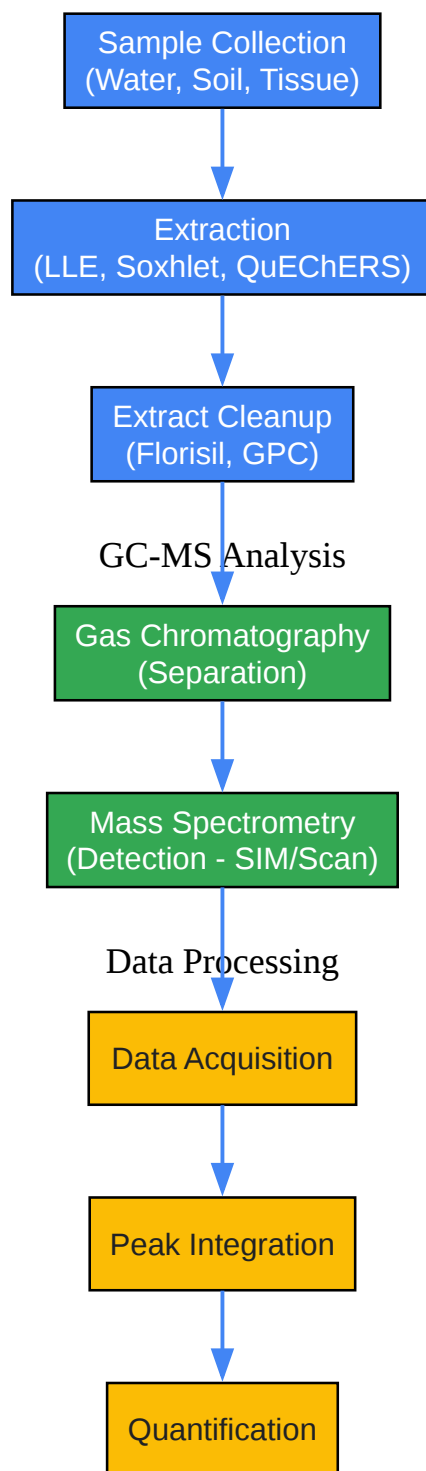
Table 1: **Endrin Ketone** Mass Spectrometry Data

Parameter	Value	Reference
Characteristic Ions (m/z)		
Quantifier Ion	317	
Qualifier Ion 1	315	
Qualifier Ion 2	67	
Method Validation Parameters (Typical)		
Limit of Detection (LOD)	0.1 - 1.0 µg/L	
Limit of Quantification (LOQ)	0.5 - 5.0 µg/L	
Linearity (R ²)	> 0.99	

Note: LOD and LOQ are matrix-dependent and should be determined experimentally for each specific application.

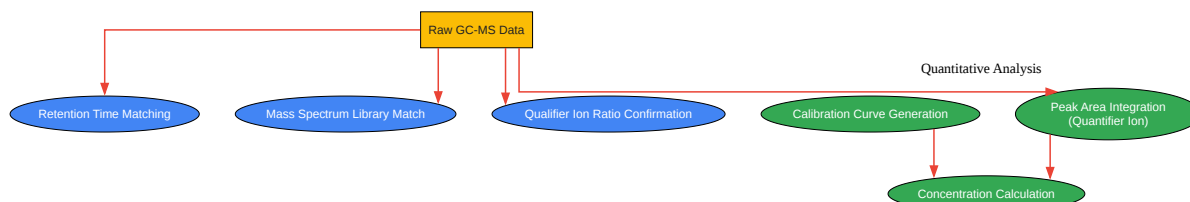
Visualizations

Sample Preparation & Extraction



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Caption: Experimental workflow for GC-MS analysis of **endrin ketone**.



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Caption: Logical workflow for GC-MS data analysis of **endrin ketone**.

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